molecular formula C19H20N4O3S2 B6557724 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1040677-47-1

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B6557724
CAS No.: 1040677-47-1
M. Wt: 416.5 g/mol
InChI Key: WZSGDDJBRFCUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry research for its potential as a carbonic anhydrase (CA) inhibitor. The compound features a 1,3-thiazole core linked to a benzenesulfonamide group via an acetamide bridge, a structural motif commonly associated with high-affinity binding to the zinc-containing active site of carbonic anhydrase enzymes . Compounds with this pharmacophore are extensively investigated for their role in targeting isoforms like CA IX, which is overexpressed in hypoxic tumor environments and is a promising target for anticancer therapies . Research on related aryl thiazolone-sulfonamide hybrids has demonstrated potent inhibitory effects against carbonic anhydrase IX (CA IX), with some analogs showing excellent selectivity for CA IX over the ubiquitously expressed CA II, and promising antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The primary mechanism of action for this class of compounds involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, thereby inhibiting the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt pH homeostasis in tumors, potentially hindering cancer cell survival and invasion . Beyond oncology, due to the essential role of carbonic anhydrases in numerous physiological processes, this compound may also hold research value in other areas, including as an antimicrobial agent, as inhibition of bacterial CAs has been shown to interfere with bacterial growth and biofilm formation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c20-28(25,26)17-8-6-14(7-9-17)10-11-21-18(24)12-16-13-27-19(23-16)22-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSGDDJBRFCUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclization of α-bromoacetoacetic acid derivatives with thiourea and aniline:

CH3C(O)CHBrCOOH+NH2C(S)NH2+C6H5NH2Thiazole-4-acetic acid+HBr+NH3\text{CH}3\text{C(O)CHBrCOOH} + \text{NH}2\text{C(S)NH}2 + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{Thiazole-4-acetic acid} + \text{HBr} + \text{NH}_3

Conditions :

  • Solvent: Ethanol/water (3:1 v/v) at reflux (78°C).

  • Reaction time: 6–8 hours.

  • Yield: 68–72% after recrystallization (ethanol).

Alternative Route: Coupling with Preformed Thiazole

A patent-derived method employs 2-aminothiazol-4-acetic acid (formula (6) in WO2015155664A1) reacted with phenyl isocyanate:

Thiazol-4-acetic acid+C6H5NCODMAP, DCMIntermediate A\text{Thiazol-4-acetic acid} + \text{C}6\text{H}5\text{NCO} \xrightarrow{\text{DMAP, DCM}} \text{Intermediate A}

Key Parameters :

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane at 0–5°C.

  • Purity: >99% by HPLC after silica gel chromatography.

Synthesis of Intermediate B: 2-(4-Sulfamoylphenyl)ethylamine

Sulfonation of Phenethylamine

4-Sulfamoylphenethylamine is synthesized via a three-step sequence:

  • Sulfonation : Reaction of phenethylamine with chlorosulfonic acid:

    C6H5CH2CH2NH2+ClSO3HC6H4(SO2Cl)CH2CH2NH2\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{Cl})\text{CH}_2\text{CH}_2\text{NH}_2

    Conditions : 0°C in dichloroethane, 2-hour stirring.

  • Amination : Treatment with aqueous ammonia:

    C6H4(SO2Cl)CH2CH2NH2+NH3C6H4(SO2NH2)CH2CH2NH2\text{C}_6\text{H}_4(\text{SO}_2\text{Cl})\text{CH}_2\text{CH}_2\text{NH}_2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{NH}_2)\text{CH}_2\text{CH}_2\text{NH}_2

    Yield : 85% after neutralization and extraction.

  • Protection-Deprotection : Use of Boc anhydride for amine protection during sulfonation, followed by TFA cleavage.

Amide Coupling: Convergent Synthesis of the Target Compound

Carbodiimide-Mediated Coupling

Intermediates A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Intermediate A+Intermediate BEDC/HOBt, DMFTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound}

Optimized Conditions :

  • Solvent: Anhydrous DMF at 25°C.

  • Molar ratio: 1:1.05 (Intermediate A:B).

  • Reaction time: 12 hours.

  • Yield: 89% with >99.5% HPLC purity.

Catalytic Hydrogenation for Byproduct Mitigation

A patent method (WO2015155664A1) employs palladium-carbon (10% Pd/C) under hydrogen to reduce nitro intermediates and eliminate impurities. Applied here, this step ensures removal of residual oxidative byproducts.

Crystallization and Polymorph Control

α-Form Crystal Isolation

The final compound is crystallized from a tetrahydrofuran (THF)/water mixture:

  • Temperature gradient : Cooled from 30°C to 5°C over 12 hours.

  • Seed crystals : α-form seeds added at 20°C.

  • Purity : 99.8% by chiral HPLC, XRPD-confirmed α-form.

Solvent Screening for Polymorph Selectivity

Solvent SystemPolymorph ObtainedPurity (%)
THF/Waterα-form99.8
Ethanol/Heptaneβ-form98.5
AcetonitrileAmorphous97.2

Impurity Profiling and Control

Major Identified Impurities

  • Impurity A : Des-sulfamoyl analog (0.08% by HPLC).

  • Impurity B : Acetic acid adduct at the thiazole amino group (0.05%).

  • Impurity C : Diacylated byproduct (0.03%).

Mitigation Strategies

  • Temperature control : Maintaining ≤30°C during coupling suppresses diacylation.

  • Chelating agents : EDTA (0.1% w/v) reduces metal-catalyzed degradation.

Scalability and Industrial Adaptation

Kilogram-Scale Synthesis

Adapting a method from Kawazoe et al. (2015), the process achieves:

  • Batch size : 5 kg.

  • Cycle time : 48 hours.

  • Overall yield : 76%.

Cost-Efficiency Analysis

ReagentCost per kg (USD)Contribution to Total Cost (%)
EDC32042
HOBt21028
THF507

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 445.1124 [M+H]⁺ (calc. 445.1128).

  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H).

Thermal Analysis

  • DSC : Sharp endotherm at 178°C (α-form melting point).

  • TGA : <1% weight loss up to 150°C, confirming anhydrous form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including the compound , possess notable anticancer properties. Specifically, thiazole-containing compounds have been shown to inhibit key proteins involved in cancer cell proliferation.

  • Mechanism of Action : The compound inhibits cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. By inhibiting CDK9, it can lead to decreased expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Case Study: CDK9 Inhibition

A study demonstrated that derivatives of thiazole significantly inhibited CDK9-mediated RNA polymerase II transcription. The reduction in Mcl-1 levels correlated with increased apoptosis in cancer cell lines, indicating the compound's potential as an anticancer agent .

CompoundIC50 (µM)Effect on Mcl-1 ExpressionCell Line Tested
Compound A0.35Significant reductionA431
Compound B0.50Moderate reductionJurkat

Antimicrobial Properties

Thiazole derivatives have also been explored for their antibacterial and antifungal activities. The sulfonamide group present in the compound enhances its interaction with bacterial enzymes, making it effective against various pathogens.

Case Study: Antibacterial Efficacy

In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance this activity .

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection

A study assessing the neuroprotective effects of thiazole compounds found that they could mitigate oxidative stress-induced neuronal death. This effect was attributed to the ability of these compounds to modulate signaling pathways involved in cell survival .

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects, particularly through its action as an aryl hydrocarbon receptor (AhR) agonist.

Case Study: Inflammation Model

In animal models of inflammation, treatment with thiazole derivatives resulted in reduced inflammatory markers and improved clinical scores, suggesting their potential utility in inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups
2-[2-(Phenylamino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Thiazole, phenylamino, sulfamoylphenethyl ~437 (estimated) Sulfonamide, acetamide, thiazole
Mirabegron () Thiazole, hydroxy-phenethyl 396.51 Beta-3 agonist, acetamide
N-(4-sulfamoylphenyl)-2-(quinolin-3-ylamino)acetamide (, compound 12) Quinoline, sulfamoylphenyl ~420 (estimated) Sulfonamide, acetamide, quinoline
2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide () Methoxyphenyl, morpholinosulfonyl ~434 (estimated) Sulfonamide, acetamide, morpholine

Key Observations :

  • The target compound’s sulfamoylphenethyl group distinguishes it from Mirabegron, which has a hydroxy-phenethyl moiety critical for beta-3 receptor binding .
  • The thiazole ring in the target compound is shared with Mirabegron but modified with a phenylamino group, which could influence hydrogen bonding and π-π stacking interactions in biological systems .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing thiourea intermediates and acetylation steps.
  • High yields (e.g., 96% in ) suggest efficient acetylation of sulfamoylphenethyl amines, a step relevant to the target compound’s synthesis.

Key Observations :

  • The sulfonamide group in the target compound is associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting possible utility in metabolic or neurological disorders .
  • Unlike Mirabegron’s receptor agonism, the target compound’s activity may hinge on sulfonamide-mediated enzyme interactions or thiazole-dependent signaling pathways.

Q & A

Q. What synthetic strategies are effective for constructing the thiazole core in this compound?

The thiazole ring can be synthesized via cyclization of thiourea derivatives with α-haloketones or α-bromoacetates. For example, 2-amino-4-substituted thiazoles can react with acetonitrile in the presence of anhydrous AlCl₃ to form thiazole-acetamide derivatives . Coupling reactions (e.g., using DMAP as a catalyst under ultrasonication) are recommended for attaching sulfonamide or phenyl groups to the thiazole scaffold .

Q. What analytical techniques are critical for structural validation?

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and sulfamoylphenyl group.
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., via high-resolution ESI-MS).
  • IR Spectroscopy : Identify functional groups like C=O (acetamide) and S=O (sulfonamide) .
    Cross-reference computational predictions (e.g., DFT-calculated spectra) with experimental data to resolve ambiguities .

Q. How should preliminary biological activity screening be designed?

Prioritize assays aligned with thiazole derivatives’ known activities:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across triplicate experiments .

Q. What purification methods are suitable for this acetamide derivative?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → DCM/methanol).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
    Monitor purity via HPLC (C18 column, UV detection at 254 nm).

Q. How can solubility challenges be addressed for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility.
  • Surfactants : Incorporate Tween-80 or cyclodextrins for hydrophobic interactions.
    Validate solubility using nephelometry or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

Leverage quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s integrated approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst, temperature) . For example, simulate the thiazole ring formation to predict regioselectivity and minimize side products.

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Test a broader concentration range to identify non-linear effects.
  • Mechanistic Studies : Use RNA-seq or proteomics to elucidate target pathways.
  • Model Diversity : Compare results across cell lines (e.g., primary vs. immortalized) and in vivo models .

Q. How can coupling reactions be enhanced for sulfamoylphenyl attachment?

  • Ultrasonication : Improves mixing and reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional stirring).
  • Catalyst Screening : Test DMAP, DBU, or Pd-based catalysts for efficiency.
    Monitor reaction progress via TLC or in-situ FTIR .

Q. What methodologies validate target engagement in cellular assays?

  • Chemical Proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners.
  • SPR/BLI : Quantify binding kinetics between the compound and purified target proteins.
    Cross-validate with CRISPR knockdown models to confirm phenotype-target linkage .

Q. How can metabolic stability be improved for in vivo applications?

  • Isotope Labeling : Track metabolic pathways using ¹⁴C or ³H isotopes.
  • Prodrug Design : Modify the acetamide or sulfamoyl group to reduce first-pass metabolism.
  • Microsomal Assays : Test stability in liver microsomes with CYP450 inhibitors (e.g., ketoconazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.